4-(4-tert-butylbenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and spectral properties .Scientific Research Applications
Catalytic Applications
One study explored Efficient Bulky Phosphines for the Selective Telomerization of 1,3-butadiene with methanol, where bulky phosphines containing substituted biphenyl, 2-methylnaphthyl, or 2,7-di-tert-butyl-9,9-dimethylxanthene moiety were prepared. These ligands, including those with tert-butyl groups, showed improved selectivity and yield in the catalytic process, demonstrating the potential of such compounds in industrial applications (Tschan et al., 2010).
Antioxidant Properties
Another research focus has been on the Synthesis and Antioxidant Properties of derivatives, including those with morpholine and thiazepane structures. For instance, compounds synthesized from reactions such as bromination and demethylation exhibited significant in vitro antioxidant activities, indicating their potential as novel antioxidant agents (Çetinkaya et al., 2012).
Neuroprotective Activity
The Neuroprotective Activity of Benzoxazine Antioxidants , including compounds with tert-butyl and phenyl groups, was explored in a study where selected compounds prevented the fall in ATP levels caused by hypoxia in astrocytes. This suggests their potential as neuroprotective agents in conditions such as cerebral palsy (Largeron et al., 2001).
Imaging Agents for Parkinson's Disease
Research into Synthesis of Imaging Agents for Parkinson's Disease yielded a compound with a morpholine group, highlighting the chemical's potential use in developing PET agents for imaging of LRRK2 enzyme in Parkinson's disease patients. This indicates the compound's relevance in medical diagnostics (Wang et al., 2017).
Chemical Synthesis and Characterization
Studies on Chemical Synthesis and Characterization have shown the versatility of such compounds. For example, one-pot synthesis methods have been developed for related compounds, demonstrating their efficiency and economic value in producing derivatives with potential applications in various fields, including medicinal chemistry (Kaur & Kumar, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2S/c1-21(2,3)18-7-5-17(6-8-18)20(24)23-9-4-14-26-16-19(23)15-22-10-12-25-13-11-22/h5-8,19H,4,9-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJWZAOXFVGLML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCSCC2CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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